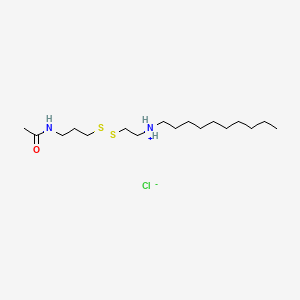
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the following steps:
Formation of the Acetamidopropyl Intermediate: This step involves the reaction of 3-aminopropylamine with acetic anhydride to form 3-acetamidopropylamine.
Formation of the Decylaminoethyl Intermediate: This step involves the reaction of decylamine with ethylene oxide to form 2-(decylamino)ethanol.
Formation of the Disulfide Bond: The final step involves the reaction of the two intermediates in the presence of a disulfide-forming reagent such as iodine or hydrogen peroxide to form 3-Acetamidopropyl 2-(decylamino)ethyl disulfide. The hydrochloride salt is then formed by reacting the disulfide compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides and thiols.
Applications De Recherche Scientifique
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: It is used in the study of protein folding and disulfide bond formation in proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are essential in various biological processes such as protein folding and cellular signaling. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A water-soluble carbodiimide used in peptide synthesis and protein crosslinking.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used in organic synthesis for the formation of amide bonds.
Uniqueness
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is unique due to its combination of an acetamide group and a disulfide bond, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research.
Propriétés
Numéro CAS |
15386-71-7 |
|---|---|
Formule moléculaire |
C17H37ClN2OS2 |
Poids moléculaire |
385.1 g/mol |
Nom IUPAC |
2-(3-acetamidopropyldisulfanyl)ethyl-decylazanium;chloride |
InChI |
InChI=1S/C17H36N2OS2.ClH/c1-3-4-5-6-7-8-9-10-12-18-14-16-22-21-15-11-13-19-17(2)20;/h18H,3-16H2,1-2H3,(H,19,20);1H |
Clé InChI |
RMCRJEZEBDAVHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[NH2+]CCSSCCCNC(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


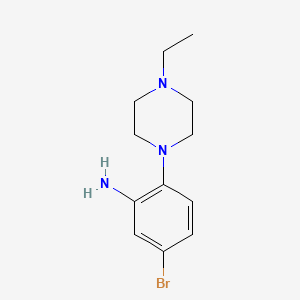
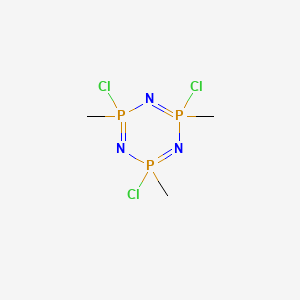

![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
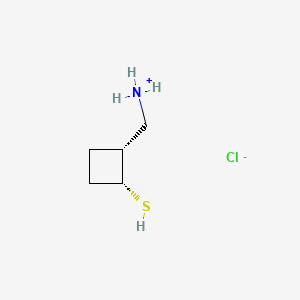
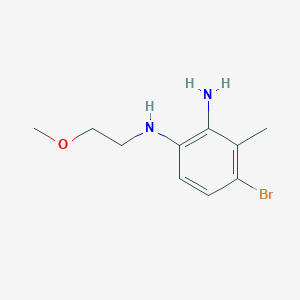
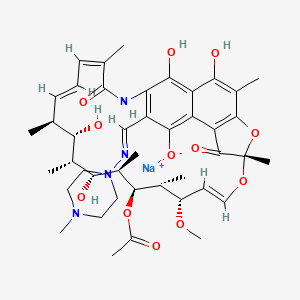
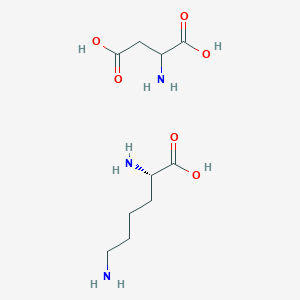
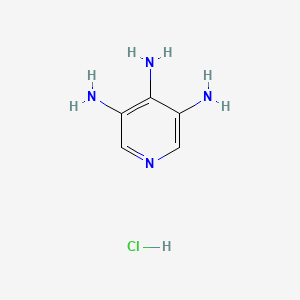

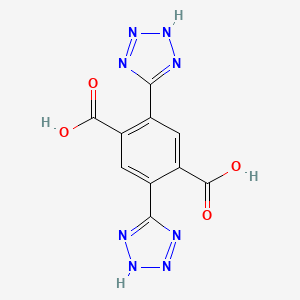
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

